3,4-DidehydroAlosetron

Description

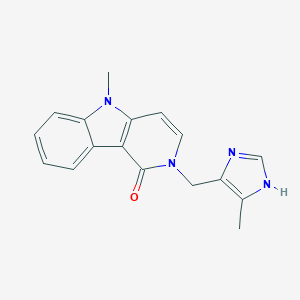

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-8,10H,9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMLEXILBQLXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2C=CC3=C(C2=O)C4=CC=CC=C4N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for 3,4 Didehydroalosetron

Precursor Identification and Sourcing for 3,4-Didehydroalosetron Synthesis

The synthesis of this compound is intrinsically linked to the manufacturing process of Alosetron. As an identified impurity, its precursors are either starting materials, intermediates, or byproducts in the synthesis of the parent drug. veeprho.comaxios-research.comsimsonpharma.com The core structure of Alosetron is a tetrahydro-γ-carboline (a pyrido[4,3-b]indole system). Therefore, the primary precursors for the synthesis of the carbazole (B46965) framework are derivatives of tryptamine (B22526) and a suitable C4-synthon, which undergo a Pictet-Spengler type reaction or similar cyclization strategies. chemistryviews.orgljmu.ac.uk

For the specific side chain of Alosetron, a key precursor is a substituted imidazole (B134444), namely a derivative of 4-methylimidazole. veeprho.com The formation of this compound, which features an additional double bond in the pyridine (B92270) ring of the carboline system, likely arises from the oxidation or dehydrogenation of a tetrahydro-β-carboline intermediate or Alosetron itself.

A plausible set of precursors for a laboratory-scale synthesis would therefore include:

Tryptamine derivatives: To form the indole (B1671886) part of the carbazole ring.

A four-carbon aldehyde or ketone: To complete the pyridine ring via a Pictet-Spengler reaction.

A suitable imidazole derivative: Such as 4-chloromethyl-5-methylimidazole or 4-hydroxymethyl-5-methylimidazole, for the introduction of the side chain.

An oxidizing agent: To introduce the double bond in the 3,4-position of the pyrido[4,3-b]indole core.

Established Synthetic Routes to this compound

While specific, detailed synthetic routes for this compound are not extensively published, its formation can be logically deduced from the known synthesis of Alosetron and the chemistry of related β-carboline alkaloids. The most probable route involves the synthesis of a tetrahydro-β-carboline precursor followed by a dehydrogenation step.

Stepwise Reaction Mechanisms and Intermediates

A likely synthetic sequence would proceed as follows:

Pictet-Spengler Condensation: The reaction of a tryptamine derivative with an aldehyde or ketone under acidic conditions forms the 1,2,3,4-tetrahydro-β-carboline ring system. This is a well-established method for the synthesis of this class of compounds. chemistryviews.orgljmu.ac.uk

N-Alkylation: The resulting tetrahydro-β-carboline intermediate can then be N-alkylated with a suitable imidazole-containing side chain precursor.

Dehydrogenation/Oxidation: The final step would be the dehydrogenation of the tetrahydro-β-carboline ring to introduce the double bond at the 3,4-position, yielding this compound. Various oxidizing agents are known to effect this transformation in related systems. ljmu.ac.ukresearchgate.net

Intermediates in this proposed pathway would include the initial tetrahydro-β-carboline core and the N-alkylated tetrahydro-β-carboline.

Optimized Reaction Conditions and Yield Enhancements

For the Pictet-Spengler reaction, optimization often involves the choice of acid catalyst (e.g., Brønsted or Lewis acids) and reaction temperature. Microwave-assisted conditions have been shown to significantly shorten reaction times and improve yields for this transformation. rsc.org

The N-alkylation step can be optimized by the choice of base and solvent. For the crucial dehydrogenation step, various reagents and conditions have been reported for tetrahydro-β-carbolines, including:

| Oxidizing Agent/System | Conditions | Efficacy |

| Iodine (I₂) in DMSO/H₂O₂ | Heating | Can selectively yield dihydro- or fully aromatized β-carbolines. ljmu.ac.uk |

| K₂S₂O₈ | Mild conditions | Effective for various C1-substituted systems. researchgate.net |

| Manganese (Mn) PNP pincer catalyst | High temperature (e.g., 165 °C in dioxane) | Efficient and selective for a wide range of substrates. chemistryviews.org |

| Palladium on Carbon (Pd/C) | High temperature | A classical method for dehydrogenation. ljmu.ac.uk |

The yield of this compound would be highly dependent on the efficiency and selectivity of this final oxidation step.

Green Chemistry Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on several key areas:

Safer Solvents: Utilizing water or other environmentally benign solvents for the key reaction steps. For instance, some Pictet-Spengler reactions can be performed under solvent-free conditions or in water. rsc.orgresearchgate.net

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones, particularly for the oxidation step. The use of transition-metal catalysts like manganese or heterogeneous catalysts such as MoS₂-RGO nanocomposites represents a greener alternative to traditional stoichiometric oxidants. chemistryviews.orgresearchgate.net

Energy Efficiency: Utilizing microwave irradiation or photoredox catalysis can lead to shorter reaction times and lower energy consumption compared to conventional heating. rsc.orgacs.orgnih.gov

Atom Economy: Designing the synthetic route to maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Exploration of Novel Synthetic Pathways for this compound

Novel synthetic strategies could offer more efficient and sustainable routes to this compound and related compounds.

Retrosynthetic Analysis and Alternative Disconnections

A retrosynthetic analysis of this compound reveals several possible disconnections. The most logical approach involves disconnecting the imidazole side chain and then breaking the bonds of the pyridine ring, leading back to an indole derivative.

Primary Disconnections:

C-N Bond Disconnection: Cleavage of the bond connecting the imidazole moiety to the pyrido[4,3-b]indole core. This leads to a 3,4-didehydro-γ-carboline and an imidazole precursor.

C-N and C-C Disconnections (Pyridine Ring): A Bischler-Napieralski or Pictet-Spengler type disconnection of the pyridine ring. This would break the C4-C4a and N2-C3 bonds, leading back to a tryptamine derivative and a suitable four-carbon building block. ljmu.ac.uk

Alternative Disconnections:

An alternative strategy could involve forming the indole ring at a later stage of the synthesis. For example, a photoredox-catalyzed radical cascade reaction could be employed to construct the fused indole system from simpler precursors in a convergent manner. acs.orgnih.gov

Development of Catalyst Systems for this compound Formation

The formation of the didehydro bond in the γ-carboline structure of this compound necessitates sophisticated catalytic systems. While specific catalysts for the direct synthesis of this compound are not extensively documented in dedicated studies, principles from related chemical transformations offer significant insights. The synthesis of similar heterocyclic structures, such as quinazolines and quinolines, often employs palladium-based catalysts. cymitquimica.comnih.gov For instance, palladium-catalyzed reactions are instrumental in forming C-N and C-C bonds, which are crucial steps in building the core structure of Alosetron and its derivatives. rsc.orgberkeley.edu

Modern catalyst development often focuses on creating highly active, selective, and reusable systems. For related N-heterocycle syntheses, catalysts based on earth-abundant metals like nickel are gaining prominence due to their cost-effectiveness and reduced environmental impact. nih.gov The synthesis of 3,4-dihydro-2H-pyrroles, for example, has been achieved using a reusable nickel catalyst that facilitates hydrogenation and cyclization. nih.gov Such approaches could potentially be adapted for the final dehydrogenation step in the synthesis of this compound.

Furthermore, the use of biocatalysts and bionanocatalysts represents a green and efficient approach. For example, starch-supported copper ferrite (B1171679) (CuFe2O4@starch) has been used as a magnetically recyclable nanocatalyst for the synthesis of 4H-pyran derivatives, highlighting the potential of bio-based catalysts in complex organic synthesis. nih.gov

| Catalyst Type | Potential Application in Synthesis | Key Advantages |

| Palladium-based catalysts | C-N and C-C bond formation | High efficiency and selectivity nih.govrsc.org |

| Nickel-based catalysts | Hydrogenation and cyclization | Cost-effective and reusable nih.gov |

| Bionanocatalysts | Green synthesis approaches | Environmentally benign, easy separation nih.gov |

Synthesis of this compound Analogs and Derivatives

The generation of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents with improved properties. This involves various structural modification techniques and stereoselective synthesis strategies.

Structural Modification Techniques and Diversification

Structural modification of the this compound scaffold can be approached through several established synthetic methodologies. The core γ-carboline structure is amenable to various synthetic transformations. researchgate.net Techniques such as the Fischer indole synthesis and the Napieralski reaction are classical methods for constructing the carboline ring system. researchgate.net

Modern diversification strategies often rely on cross-coupling reactions to introduce a wide range of substituents. Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, are powerful tools for creating new C-C and C-N bonds, respectively, allowing for the attachment of various aryl, heteroaryl, and alkyl groups to the core structure. nih.gov The synthesis of thienoindole analogs, which share structural similarities with the carboline system, has been effectively achieved using these methods. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to generate diverse libraries of analogs from simple starting materials in a single step. purdue.edu These reactions are highly valued for their atom economy and ability to rapidly build molecular complexity. For instance, the Povarov and Doebner reactions are used to synthesize quinoline (B57606) derivatives, which could be adapted for creating analogs of the heterocyclic system present in this compound. purdue.edu

Derivatization can also occur at different positions of the molecule, such as the imidazole ring or the tricyclic lactam moiety. researchgate.net For example, N-desmethyl and various hydroxy derivatives of Alosetron are known impurities and metabolites, indicating that these positions are accessible for chemical modification. simsonpharma.comsimsonpharma.comaxios-research.com

| Modification Technique | Target Transformation | Examples of Application |

| Cross-Coupling Reactions | Introduction of new substituents | Synthesis of thienoindole analogs nih.gov |

| Multicomponent Reactions | Rapid generation of diverse structures | Synthesis of quinoline derivatives purdue.edu |

| Functional Group Interconversion | Modification of existing functional groups | Creation of hydroxylated and N-desmethyl analogs simsonpharma.comsimsonpharma.comaxios-research.com |

Stereoselective Synthesis of this compound Isomers

While this compound itself is achiral due to the double bond, the synthesis of its hydrogenated analogs or derivatives with new stereocenters requires stereoselective methods. The reduction of the didehydro bond or the modification of other parts of the molecule can introduce chirality, necessitating control over the stereochemical outcome.

Stereoselective reductions are a common strategy to create specific isomers. For instance, the stereoselective reduction of γ-carbolines has been reviewed as a method to obtain hydrogenated derivatives with defined stereochemistry. researchgate.net The choice of reducing agent and catalyst is critical in determining the facial selectivity of the reduction.

Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries. L-proline, for example, has been used as an organocatalyst for the stereoselective synthesis of precursors to substituted carbazoles and γ-carbolines. researchgate.net The development of asymmetric catalytic systems is a major focus in modern organic synthesis, enabling access to enantiomerically pure compounds.

The synthesis of isomers is not limited to enantiomers but also includes regioisomers. The strategic introduction of substituents at different positions on the aromatic rings or the heterocyclic system can lead to a variety of regioisomeric analogs.

Molecular and Structural Characterization of 3,4 Didehydroalosetron

Spectroscopic Analysis for Structure Elucidation of 3,4-Didehydroalosetron

Spectroscopic methods are fundamental to determining the precise structure of a chemical compound. A combination of techniques would be required to fully elucidate the molecular architecture of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and elemental composition. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which should correspond to its molecular formula, C₁₇H₁₆N₄O. The fragmentation pattern observed in the MS/MS spectrum would offer clues about the connectivity of the atoms within the molecule.

Hypothetical Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₄O |

| Exact Mass | 292.1324 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorption bands corresponding to the C=O (carbonyl) stretch of the lactam ring, C=C stretches of the aromatic and olefinic groups, C-H stretches, and N-H or C-N stretches.

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems. The presence of the indole (B1671886) and imidazole (B134444) rings, as well as the didehydro modification, would result in a characteristic UV-Vis absorption spectrum.

Structure-Activity Relationship (SAR) Studies of this compound

Currently, there are no published structure-activity relationship (SAR) studies specifically for this compound. Such studies would involve synthesizing and testing a series of analogues to understand how modifications to the chemical structure affect its biological activity. For instance, altering substituents on the aromatic rings or modifying the imidazole moiety could provide insights into the key structural features required for any observed biological effects.

Identification of Key Pharmacophores and Structural Motifs

This compound is a derivative of Alosetron, a potent and selective 5-HT3 receptor antagonist. The core structure of this compound class is a tetracyclic system consisting of a pyrido[4,3-b]indol-1-one moiety. The key pharmacophoric features essential for the biological activity of Alosetron and its analogs, including this compound, have been identified through molecular modeling and structure-activity relationship (SAR) studies.

A crucial pharmacophore model for this class of compounds typically includes a combination of hydrogen bond donors, aromatic rings, and hydrophobic features. For a series of related pyrido[b]indole derivatives, a four-point pharmacophore model was developed, which consists of one hydrogen bond donor (D) and three ring (R) elements. This model highlights the importance of the spatial arrangement of these features for effective binding to the target receptor.

The structural motifs that define this compound are:

A Pyrido[4,3-b]indol-1-one Core: This rigid, planar tricycle forms the central scaffold of the molecule. The lactam function within this core is a critical feature.

An N-methyl Group: The nitrogen atom of the indole ring is substituted with a methyl group.

A 4-methyl-1H-imidazol-5-ylmethyl Side Chain: This substituent is attached to the nitrogen atom of the pyridone ring. The imidazole ring provides a key interaction point, likely acting as a hydrogen bond acceptor and participating in aromatic interactions.

A Double Bond at the 3,4-Position: This is the defining feature of this compound, distinguishing it from Alosetron. This unsaturation introduces conformational rigidity and alters the electronic properties of the pyridone ring.

Positional and Substituent Effects on Biological Activity

The biological activity of Alosetron analogs is highly sensitive to the nature and position of substituents on the core scaffold. While specific studies on a wide range of this compound derivatives are not extensively documented, the SAR of the broader class of pyrido[4,3-b]indol-1-ones provides significant insights.

Substituents on the Imidazole Ring: The methyl group on the imidazole ring is known to be important for potency. Alterations to this group can significantly impact receptor affinity.

The N-methyl Group of the Indole: This group is generally considered favorable for activity.

The Pyrido-Indole Core: Modifications to this core structure, such as the introduction of the double bond in this compound, can influence the molecule's planarity and electronic distribution, thereby affecting its interaction with the receptor. For instance, in other heterocyclic systems, the introduction of unsaturation can lead to enhanced or altered biological activity profiles.

The electronic effects and hydrophobicity of substituents play a crucial role. For related pyrido[3,4-b]indole derivatives, it has been observed that electronic and hydrophobic properties significantly influence their biological activity. These findings are in agreement with the observed SAR of various substitutions on the core structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound derivatives is not publicly available, the principles and methodologies can be applied to this class of molecules. A 3D-QSAR study on related pyrido[b]indole derivatives has demonstrated the utility of this approach.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These quantify properties like charge distribution and orbital energies.

Hydrophobic descriptors: These measure the lipophilicity of the molecule.

For a series of pyrido[b]indole derivatives, 2D fingerprint descriptors have been used successfully in kernel-based partial least squares (KPLS) regression analysis. In 3D-QSAR studies, the molecular fields (steric and electrostatic) are used as descriptors.

Once the descriptors are calculated, a mathematical model is developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms. For instance, a 3D-QSAR model for pyrido[b]indole derivatives was developed based on a PHASE pharmacophore alignment.

Model Validation and Predictive Power

The validation of a QSAR model is a critical step to ensure its reliability and predictive ability. This is typically done through internal and external validation techniques.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness of the model. The cross-validation coefficient (q²) is a key statistical parameter, with a value greater than 0.5 generally considered indicative of a good model.

External Validation: The model's predictive power is assessed using an external test set of compounds that were not used in the model development. The predictive correlation coefficient (R²pred) is calculated for the test set.

For a QSAR model of pyrido[b]indole derivatives, a training set R² of 0.683 and an external test set predictive r² of 0.562 were achieved, indicating a successful model. The statistical parameters for such models are summarized in the table below.

| Statistical Parameter | Description | Typical Value for a Good Model |

| R² | Coefficient of determination for the training set | > 0.6 |

| q² | Cross-validation coefficient (internal validation) | > 0.5 |

| R²pred | Predictive correlation coefficient for the external test set | > 0.5 |

The predictive power of a well-validated QSAR model can be used to estimate the biological activity of novel, untested derivatives of this compound, thereby guiding the design and synthesis of more potent compounds.

Computational Chemistry and Molecular Modeling of 3,4 Didehydroalosetron

Quantum Chemical Calculations for 3,4-DidehydroAlosetron

Quantum chemical calculations are essential for elucidating the intrinsic electronic properties and structural characteristics of this compound. These methods, grounded in the principles of quantum mechanics, allow for a detailed exploration of the molecule's behavior in the absence of environmental effects.

The electronic structure of a molecule is key to its reactivity. An important aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us

For molecules similar in structure to this compound, the HOMO is often localized on electron-rich regions, while the LUMO is found on electron-deficient areas. This distribution determines the molecule's susceptibility to electrophilic and nucleophilic attack. The precise energy values of these orbitals can be calculated, offering quantitative measures of electron-donating and electron-accepting capabilities. These calculations are fundamental for predicting how the molecule will interact with other chemical species. nih.govnih.gov

Table 1: Hypothetical Frontier Orbital Energies for this compound This table is illustrative and based on typical values for similar organic molecules, as specific experimental or calculated data for this compound is not publicly available.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Represents the electron-donating capacity. |

| LUMO Energy | -1.8 | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability. |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. The collection of all possible conformations and their corresponding energies forms the potential energy landscape (PEL). chemrxiv.orgresearcher.life

For a molecule like this compound, with several rotatable bonds, the conformational landscape can be complex. cam.ac.uk Computational methods can systematically explore this landscape to identify low-energy conformers, which are the most likely to be populated at physiological temperatures. biorxiv.orgnih.gov Understanding the shape and flexibility of this compound is crucial for predicting how it might fit into the binding site of a biological target. The topography of the energy landscape, including the depth of energy wells (stable conformers) and the height of energy barriers (transition states), dictates the molecule's dynamic behavior. chemrxiv.orgcam.ac.uk

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to perform the calculations described above. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data.

DFT, however, has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com For this compound, DFT calculations can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties like the HOMO-LUMO gap and electrostatic potential. researchgate.netresearchgate.net Functionals like B3LYP are commonly used in these calculations for organic molecules, providing reliable results. mdpi.com

Molecular Dynamics (MD) Simulations of this compound

While quantum chemical calculations provide insight into the static properties of an isolated molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time, including interactions with its environment. mdpi.commdpi.com

MD simulations are particularly powerful for studying the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor. nih.govyoutube.com By simulating the physical movements of the atoms in the complex over time, MD can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the bound state. nih.gov

These simulations can provide a detailed, time-resolved picture of how the ligand settles into the binding pocket, the conformational changes that may occur in both the ligand and the protein upon binding, and the stability of the resulting complex. nih.gov This information is invaluable for understanding the molecular basis of the ligand's affinity and selectivity for its target. The parent compound, Alosetron, is known to be a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor. drugbank.com MD simulations could elucidate the specific atomic interactions that govern this antagonism.

Table 2: Key Intermolecular Interactions in Ligand-Target Binding This table illustrates the types of interactions that MD simulations can identify and quantify for a ligand like this compound within a receptor binding site.

| Interaction Type | Potential Interacting Groups on this compound | Potential Receptor Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl oxygen, Imidazole (B134444) nitrogens | Ser, Thr, Tyr, Asn, Gln | Directional interactions crucial for binding specificity. |

| Hydrophobic Interactions | Indole (B1671886) ring, Methyl groups | Val, Leu, Ile, Phe, Trp | Major driving force for binding in aqueous environments. |

| π-π Stacking | Indole ring, Imidazole ring | Phe, Tyr, Trp, His | Stabilizes binding through aromatic ring interactions. |

The surrounding solvent, typically water in a biological context, plays a critical role in determining a molecule's conformation and behavior. aps.orgfrontiersin.org MD simulations explicitly model solvent molecules, allowing for a realistic representation of how they influence the ligand. rsc.orgchemrxiv.org

Solvent molecules can form hydrogen bonds with the solute and create a hydration shell that affects its conformational preferences. aps.org For this compound, the presence of water could stabilize certain conformers over others compared to the gas phase. miami.edu By running simulations in different solvents, it is possible to understand how environmental polarity impacts the molecule's structure and flexibility, providing a more complete picture of its behavior in a physiological setting. rsc.orgchemrxiv.org

Molecular Docking Studies of this compound with Biological Targets

There are no published molecular docking studies that have investigated the interaction of this compound with any biological targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand and its target protein at the molecular level.

Binding Affinity Prediction and Scoring Functions

Without molecular docking studies, there has been no prediction of the binding affinity of this compound to specific biological targets. Binding affinity prediction, often calculated using scoring functions, quantifies the strength of the interaction between a ligand and its receptor. These scoring functions are essential for ranking potential drug candidates and are categorized into force-field-based, empirical, and knowledge-based functions. However, no such calculations have been reported for this compound.

Identification of Potential Binding Sites and Interaction Modes

The specific binding sites and interaction modes of this compound with any biological receptor remain unidentified. This type of analysis, a standard output of molecular docking simulations, would typically describe the key amino acid residues involved in the interaction and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). This information is fundamental for structure-based drug design and lead optimization.

In Silico Screening and Design of this compound Derivatives

The scientific literature contains no reports of in silico screening efforts or the rational design of derivatives based on the this compound scaffold. Such studies involve using computational methods to screen large libraries of virtual compounds to identify molecules with a higher probability of binding to a target. mdpi.com This process is instrumental in discovering novel and more potent drug candidates. nih.govnih.gov The absence of these studies indicates that the therapeutic potential of modifying the this compound structure has not yet been computationally explored.

Preclinical in Vitro and Mechanistic in Vivo Pharmacology of 3,4 Didehydroalosetron

Target Identification and Validation Studies for 3,4-DidehydroAlosetron

Specific target identification and validation studies for this compound are not detailed in the available literature. The focus of research has been predominantly on the parent compound, Alosetron.

Receptor Binding Assays

There is no specific information available in the searched literature regarding receptor binding assays conducted on this compound.

Enzyme Inhibition/Activation Kinetics

Data on the enzyme inhibition or activation kinetics specifically for this compound is not available in the public domain. Studies on Alosetron have shown that at high concentrations, it can inhibit CYP1A2 and CYP2E1 in vitro, though the clinical significance of this for its metabolites is not established. medicinenet.comfda.govboehringer-ingelheim.com

Protein-Ligand Interaction Profiling

Specific protein-ligand interaction profiling for this compound has not been described in the available research.

In Vitro Cellular Pharmacology of this compound

The in vitro cellular pharmacology of this compound is not well-documented.

Cell-Based Assays for Biological Activity

While Alosetron has been studied in various cell-based assays to confirm its 5-HT3 antagonist activity, similar data for this compound is not present in the reviewed literature. fda.gov

Signal Transduction Pathway Modulation

Information regarding the modulation of signal transduction pathways by this compound is not available. The parent compound, Alosetron, exerts its effects by blocking the ion channel activity of the 5-HT3 receptor, thus inhibiting serotonin-mediated depolarization of enteric neurons. drugbank.com

Studies in 2D and 3D Cell Culture Models

No published studies were found that investigate the effects of this compound in either 2D or 3D cell culture models.

Mechanistic In Vivo Studies in Preclinical Models of this compound

There is no available data from mechanistic in vivo studies for this specific compound.

Pharmacodynamic Markers and Target Engagement in Animal Models

Information regarding pharmacodynamic markers and target engagement for this compound in animal models is not available.

Biological Plausibility Assessments

No biological plausibility assessments for this compound have been published.

Ex Vivo Analysis of Tissue Samples

There are no public records of ex vivo analysis of tissue samples following administration of this compound.

Metabolic Pathways and Enzymatic Biotransformation of 3,4 Didehydroalosetron

Identification of 3,4-DidehydroAlosetron Metabolites

The identification of metabolites is a fundamental step in characterizing the biotransformation of a compound. This process typically involves both in vitro and in vivo studies, with subsequent analysis using advanced analytical techniques.

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are a primary tool for predicting the in vivo hepatic clearance of a compound. srce.hr These assays typically utilize liver microsomes or hepatocytes from various species to assess the extent of metabolism. srce.hr Microsomes, which contain phase I enzymes like cytochrome P450s, are often used for initial screening due to their accessibility and ease of use. srce.hr Hepatocytes provide a more comprehensive model as they contain both phase I and phase II enzymes in a more physiologically relevant environment. srce.hrnih.gov

For a typical microsomal stability assay, the test compound is incubated with liver microsomes, a NADPH-regenerating system, and a buffer. srce.hr The concentration of the compound is measured over time using chromatographic techniques to determine its rate of disappearance. srce.hr While these assays are valuable, discrepancies can arise between in vitro predictions and in vivo outcomes, particularly for compounds with high protein binding or low membrane permeability. srce.hr

Metabolite Profiling using Chromatographic-Mass Spectrometric Techniques

The identification and characterization of metabolites are heavily reliant on the use of sophisticated analytical instrumentation, primarily liquid chromatography coupled with mass spectrometry (LC-MS). frontiersin.org High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose, as it provides accurate mass measurements that aid in the elucidation of elemental compositions for both the parent compound and its metabolites. frontiersin.org

Tandem mass spectrometry (MS/MS) experiments are employed to obtain structural information by fragmenting the protonated or deprotonated molecules of the metabolites. nih.gov The resulting fragmentation patterns can be compared to that of the parent compound to identify the sites of metabolic modification. The search for expected metabolites is often performed by extracting ion chromatograms (EICs) of the predicted masses of potential metabolic products from the full scan data. frontiersin.org

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of drugs and other xenobiotics is primarily carried out by a suite of enzymes, broadly categorized into Phase I and Phase II enzymes.

Role of Cytochrome P450 Enzymes (CYPs)

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the Phase I metabolism of a vast array of compounds. mdpi.comnih.gov These membrane-bound hemoproteins are predominantly found in the liver and are responsible for catalyzing oxidative, reductive, and hydrolytic reactions. nih.govnih.gov The primary function of these reactions is to introduce or expose polar functional groups on the substrate molecule, thereby increasing its water solubility and facilitating its excretion. nih.gov

There are numerous CYP isoforms, with the CYP1, CYP2, and CYP3 families being the most important for drug metabolism in humans. mdpi.com To identify which specific CYP isoforms are responsible for a compound's metabolism, several in vitro approaches can be utilized. These include chemical inhibition studies using known selective inhibitors for different CYPs, immunochemical inhibition with antibodies against specific CYPs, and metabolism studies using cDNA-expressed recombinant human CYP enzymes. nih.gov A correlation analysis between the rate of metabolite formation and the activity of specific CYP isoforms across a panel of human liver microsomes can also provide strong evidence for the involvement of particular enzymes. nih.gov

Contribution of Uridine Diphosphate (B83284) Glucuronosyltransferases (UGTs)

Uridine diphosphate glucuronosyltransferases (UGTs) are a key family of Phase II enzymes that catalyze the process of glucuronidation. nih.govrjpbr.com This reaction involves the covalent attachment of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a suitable functional group on the substrate, such as a hydroxyl, carboxyl, or amino group. nih.gov Glucuronidation significantly increases the water solubility and molecular weight of the substrate, which generally leads to its inactivation and promotes its elimination from the body via bile or urine. nih.gov

The UGT superfamily in humans is divided into several families and subfamilies, with members of the UGT1A and UGT2B subfamilies playing a crucial role in the metabolism of a wide range of drugs. nih.gov Like CYPs, UGTs are most abundant in the liver but are also expressed in many other tissues. nih.gov The functional coupling of CYPs and UGTs in the endoplasmic reticulum membrane allows for efficient sequential biotransformation of xenobiotics. frontiersin.org

Other Phase I and Phase II Enzymes

While CYPs and UGTs are major contributors to drug metabolism, other enzymes can also be involved. Other Phase I enzymes include flavin-containing monooxygenases (FMOs), alcohol dehydrogenases (ADHs), and aldehyde dehydrogenases (ALDHs). Phase II reactions, in addition to glucuronidation, include sulfation, acetylation, methylation, and conjugation with glutathione, each catalyzed by specific transferase enzymes. The involvement of these alternative pathways in the metabolism of a compound depends on its chemical structure and the presence of suitable functional groups.

Information regarding the metabolic pathways and enzymatic biotransformation of this compound is not available in the public domain. Extensive searches of scientific literature and databases have yielded no specific data on the oxidative and reductive transformations, conjugation reactions, or computational predictions of metabolic sites for this particular chemical compound.

Therefore, the requested article with the specified outline and content cannot be generated at this time due to the absence of foundational research on the metabolism of this compound.

Analytical Methodologies for Detection and Quantification of 3,4 Didehydroalosetron

Chromatographic Techniques for 3,4-DidehydroAlosetron Analysis

Chromatography is a fundamental biophysical technique that separates, identifies, and purifies components of a mixture for qualitative and quantitative analysis. nih.gov The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. nih.gov Various chromatographic methods are utilized for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, DAD, FLD, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its efficiency, sensitivity, and specificity make it a preferred method. srce.hr The versatility of HPLC is enhanced by the variety of detectors that can be coupled with the system, each offering unique advantages. thermofisher.com

UV-Visible (UV-Vis) and Diode Array Detectors (DAD): UV-Vis detectors measure the absorbance of light by the analyte at a specific wavelength. shimadzu.com DAD, an advanced type of UV-Vis detector, can acquire the entire UV-visible spectrum simultaneously, which is beneficial for method development and assessing peak purity. thermofisher.commeasurlabs.com These detectors are widely used due to their robustness and applicability to compounds containing chromophores. srce.hr The principle behind this detection is that when a substance is irradiated with light, it absorbs light of a specific wavelength, causing its electrons to move from a ground state to an excited state. shimadzu.com

Fluorescence Detectors (FLD): For compounds that are naturally fluorescent or can be derivatized with a fluorescent tag, FLD offers exceptional sensitivity, often 10-1000 times higher than UV-Vis detectors. thermofisher.commeasurlabs.com This detector works by exciting the sample with a high-energy light source and measuring the emitted light at a different wavelength. measurlabs.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS) provides the highest level of selectivity and sensitivity. thermofisher.com MS detectors identify compounds based on their mass-to-charge ratio (m/z), offering structural information and enabling the analysis of complex mixtures. srce.hr LC-MS/MS methods are particularly powerful for quantifying low levels of analytes in complex matrices and have become indispensable in many analytical laboratories. mdpi.comscirp.org

Table 1: Comparison of Common HPLC Detectors

| Detector Type | Principle of Detection | Typical Analytes | Advantages | Limitations |

| UV-Visible (UV/DAD) | Measures absorbance of UV-Vis light. shimadzu.com | Compounds with chromophores. srce.hr | Robust, versatile, non-destructive. thermofisher.com | Moderate sensitivity, requires chromophore. thermofisher.com |

| Fluorescence (FLD) | Measures emission of light from fluorescent compounds. measurlabs.com | Naturally fluorescent compounds or those with fluorescent tags. thermofisher.com | High sensitivity and selectivity. thermofisher.com | Limited to fluorescent compounds. thermofisher.com |

| Mass Spectrometry (MS/MS) | Measures mass-to-charge ratio of ionized analytes. srce.hr | Wide range of ionizable compounds. thermofisher.com | High sensitivity, high selectivity, structural information. thermofisher.com | Higher cost and complexity. |

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. slideshare.net For the analysis of less volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability. nih.gov Coupling GC with a mass spectrometer (GC-MS) combines the excellent separation capabilities of GC with the powerful identification ability of MS. researchgate.netui.ac.id In GC-MS, the sample is first separated by the GC column, and then the eluted compounds are ionized and detected by the mass spectrometer based on their mass-to-charge ratio. mdpi.com This provides high confidence in compound identification. researchgate.net

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the qualitative analysis of various compounds. nih.govresearchgate.net It involves spotting the sample on a plate coated with a thin layer of adsorbent material (the stationary phase) and developing the plate in a sealed chamber with a suitable solvent (the mobile phase). nih.gov High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and more sophisticated version of TLC that offers better resolution, sensitivity, and reproducibility. mdpi.comnih.gov HPTLC is a reliable and rapid method for the quantitative analysis of substances in various samples, including pharmaceutical preparations. uni-giessen.depnrjournal.com The densitometric scanning of HPTLC plates allows for the quantification of separated compounds. nih.gov

Mass Spectrometry-Based Methods for this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the chemical structure and composition of a sample. srce.hr It is a highly sensitive and specific technique used for both qualitative and quantitative analysis.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically mass selection, fragmentation, and then mass analysis of the fragments. nih.govyoutube.com This process significantly enhances the selectivity and sensitivity of the analysis, making it ideal for quantifying trace levels of compounds in complex matrices like biological fluids. mdpi.comscirp.org In a typical MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented through collision-induced dissociation, and the resulting product ions are detected. youtube.com This technique is invaluable for structural elucidation and the development of highly specific quantitative assays. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to several decimal places. bioanalysis-zone.com This high accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown compounds. measurlabs.comlabmanager.com Unlike standard mass spectrometry which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com HRMS has become a revolutionary tool in fields like impurity identification and metabolomics due to its ability to provide unambiguous compound identification. lcms.cz While traditionally used for qualitative analysis, advancements in HRMS technology have also enabled its use in quantitative studies, offering excellent linearity and dynamic range. lcms.cz

Table 2: Key Features of Mass Spectrometry Techniques

| Technique | Key Feature | Primary Application for this compound |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions for enhanced selectivity. youtube.com | Highly sensitive and specific quantification in complex matrices. mdpi.comscirp.org |

| High-Resolution Mass Spectrometry (HRMS) | Extremely accurate mass measurement. bioanalysis-zone.com | Unambiguous identification and structural elucidation of the compound and related impurities. measurlabs.comlcms.cz |

Spectroscopic Detection Methods for this compound

Spectroscopic methods are fundamental in the analytical workflow for this compound, offering both qualitative and quantitative information.

Molecular Fluorescence Spectroscopy (MFS)

Molecular fluorescence spectroscopy is a highly sensitive technique for the detection of fluorescent compounds. The intrinsic fluorescence of certain molecules allows for their quantification at very low concentrations. kmu.edu.tw The fluorescence of a compound is characterized by its excitation and emission spectra. The excitation spectrum shows the wavelengths of light that the molecule absorbs to become excited, while the emission spectrum displays the wavelengths of light emitted as the molecule returns to its ground state. kmu.edu.twresearchgate.net For quantitative analysis, the fluorescence intensity is measured and is typically directly proportional to the concentration of the analyte at low concentrations. kmu.edu.tw

While specific excitation and emission maxima for this compound are not detailed in the provided search results, the general principle involves irradiating the sample with a specific wavelength of light and measuring the emitted light at a longer wavelength. This technique is known for its high sensitivity and selectivity. nih.govnih.gov

Ultraviolet (UV) Absorbance Detection

Ultraviolet (UV) absorbance detection is a widely used technique in pharmaceutical analysis, often coupled with High-Performance Liquid Chromatography (HPLC). shimadzu.com This method is based on the principle that molecules with specific structural features, such as chromophores, absorb light in the UV-visible region of the electromagnetic spectrum. shimadzu.comnih.gov The amount of light absorbed at a specific wavelength is proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. shimadzu.com

For the analysis of this compound, a UV detector measures the absorbance of the compound as it elutes from an HPLC column. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity and selectivity. While the specific λmax (wavelength of maximum absorbance) for this compound is not explicitly stated in the provided results, it is a key parameter determined during method development. Many organic molecules exhibit absorbance in the 200-400 nm range. chromatographyonline.comresearchgate.net

| Parameter | Description |

| Principle | Measurement of light absorption by the analyte at a specific UV wavelength. |

| Instrumentation | Typically integrated with an HPLC system, consisting of a UV light source (e.g., deuterium (B1214612) lamp), a flow cell, and a photodetector. shimadzu.comchromatographyonline.com |

| Application | Quantitative determination of this compound in the presence of Alosetron and other impurities. |

Sample Preparation and Matrix Effects in this compound Analysis

Effective sample preparation is a critical step to isolate this compound from the sample matrix, which may contain the active pharmaceutical ingredient (API), other impurities, and formulation excipients. This process minimizes interference and enhances the accuracy of the analytical results.

Extraction and Purification Techniques (e.g., Solid Phase Extraction)

Solid Phase Extraction (SPE) is a widely utilized technique for sample clean-up and concentration prior to analysis. scpscience.comuoa.gr The fundamental principle of SPE involves partitioning the analyte between a solid sorbent and a liquid mobile phase. researchgate.netsigmaaldrich.com The process generally consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. scpscience.comsigmaaldrich.com The choice of sorbent material is crucial and depends on the chemical properties of the analyte and the matrix components. uoa.grwindows.net

For the analysis of this compound, an appropriate SPE method would be developed to selectively retain and then elute the compound, thereby removing interfering substances. The selection of the sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) and the solvents for washing and elution are optimized to achieve high recovery of the analyte and effective removal of matrix components. researchgate.netwindows.net

Typical SPE Workflow:

Conditioning: The SPE cartridge is treated with a solvent to activate the sorbent. sigmaaldrich.com

Sample Loading: The sample solution containing this compound is passed through the cartridge.

Washing: A specific solvent is used to rinse the cartridge, removing weakly bound impurities while the analyte of interest remains on the sorbent. scpscience.com

Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, allowing for its collection. sigmaaldrich.com

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification of the analyte to produce a new compound with improved analytical properties. spectroscopyonline.com This strategy is often employed to enhance the detectability of a compound by a particular analytical instrument. mdpi.comnih.gov The goals of derivatization can include increasing volatility for gas chromatography, improving chromatographic separation, or enhancing the response of a detector. researchgate.netpsu.edu

For this compound, derivatization could potentially be used to:

Increase fluorescence quantum yield: If the native fluorescence of the compound is low, a derivatizing agent that introduces a highly fluorescent tag can significantly improve sensitivity in MFS.

Enhance UV absorbance: Introducing a chromophore through derivatization can increase the molar absorptivity of the analyte, leading to a stronger signal in UV detection. psu.edu

Improve ionization efficiency: For mass spectrometry (MS) detection, derivatization can create a derivative that ionizes more efficiently, resulting in better sensitivity. spectroscopyonline.com

The selection of a derivatization reagent and reaction conditions depends on the functional groups present in the this compound molecule and the desired analytical outcome. mdpi.comnih.gov

Method Validation and Performance Characteristics (e.g., Detection Limits, Precision)

Analytical method validation is a formal process to confirm that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comijprajournal.com This involves evaluating several performance characteristics to ensure the reliability, accuracy, and precision of the results. globalresearchonline.net

Key validation parameters for the analysis of this compound include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. globalresearchonline.net

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. ijprajournal.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijprajournal.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijprajournal.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net

| Validation Parameter | Description |

| Specificity | Demonstrates that the analytical signal is solely from this compound and not from other compounds. globalresearchonline.net |

| Accuracy | Assessed by determining the recovery of a known amount of spiked this compound in a sample matrix. ijprajournal.com |

| Precision | Evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories). nih.gov |

| LOD/LOQ | Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve. ijprajournal.com |

The validation process for analytical methods used to quantify impurities like this compound is crucial for regulatory compliance and ensuring the quality of the final drug product. clearsynth.comresearchgate.net

Q & A

Q. What safety protocols should be prioritized when handling 3,4-DidehydroAlosetron in laboratory experiments?

- Methodological Answer: Based on analogous compounds (e.g., 3,4-二羟基苯甲酸 and 4,5-二氨基嘧啶), follow GHS hazard classifications:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to mitigate skin/eye irritation risks .

- Conduct experiments in a chemical fume hood to avoid inhalation exposure, particularly if the compound exhibits respiratory toxicity (H335) .

- Store the compound in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers) to prevent reactive hazards .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer:

- Use accelerated stability testing by exposing the compound to controlled pH buffers (e.g., 1–14) and temperatures (e.g., 4°C, 25°C, 40°C) over defined intervals.

- Monitor degradation via HPLC or UV-Vis spectroscopy to quantify changes in purity, referencing protocols for structurally similar compounds like 3,4-乙二氧噻吩 .

- Document all conditions and deviations meticulously to align with reproducibility standards outlined in academic guidelines .

Q. What analytical techniques are recommended for initial characterization of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for protons and carbons to confirm the absence of impurities, as required for novel compounds .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight and fragmentation patterns against theoretical predictions.

- Elemental Analysis: Validate purity by comparing experimental vs. theoretical carbon/hydrogen/nitrogen ratios, following protocols for certified reference materials .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological data for this compound?

- Methodological Answer:

- Conduct meta-analysis of existing studies to identify variability in experimental parameters (e.g., dosage, solvent systems). Use statistical tools (ANOVA, t-tests) to assess significance .

- Perform dose-response studies under standardized conditions (e.g., cell lines, animal models) to isolate confounding variables, as recommended for reproducibility in preclinical research .

- Cross-reference physicochemical data (e.g., solubility, logP) with databases like NIST to validate compound identity and batch consistency .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Apply computational modeling (e.g., DFT, molecular docking) to predict reactive sites and prioritize synthetic targets.

- Use parallel synthesis techniques to generate derivatives efficiently, ensuring reaction conditions (e.g., catalysts, solvents) are documented for reproducibility .

- Validate synthetic routes via intermediate characterization (e.g., IR spectroscopy, X-ray crystallography), as emphasized in chemical synthesis guidelines .

Q. How should researchers design assays to evaluate the metabolic pathways of this compound in vivo?

- Methodological Answer:

- Employ radiolabeled isotopes (e.g., ^14C) to track metabolite formation in liver microsomes or animal models.

- Use LC-MS/MS for sensitive detection of phase I/II metabolites, referencing environmental analysis protocols for trace compound quantification .

- Analyze enzyme kinetics (e.g., CYP450 isoforms) to identify metabolic bottlenecks, aligning with toxicological frameworks for hazard assessment .

Data Management & Reporting

Q. What are best practices for documenting experimental inconsistencies in studies involving this compound?

- Methodological Answer:

- Maintain raw data logs (e.g., instrument outputs, lab notebooks) in appendices, with processed data in the main text to support transparency .

- Use error bars and confidence intervals in graphs to visually represent variability, and discuss potential sources (e.g., instrument calibration, sample preparation) .

- Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing methods and citing prior work to contextualize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.